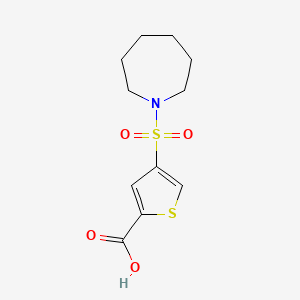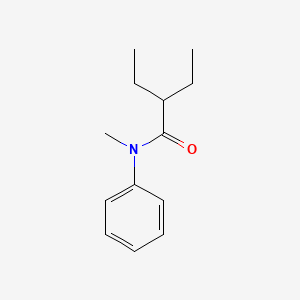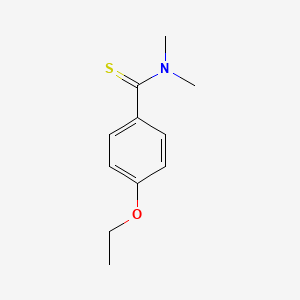
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid, also known as ATCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATCA is a synthetic compound that belongs to the class of sulfonamide derivatives and is primarily used in research studies.
Mecanismo De Acción
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide in the cells, leading to a decrease in pH and ultimately causing cell death.
Biochemical and Physiological Effects:
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of tumor cells, reduce tumor angiogenesis, and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its high potency and specificity towards CA IX. This makes it an excellent tool for studying the role of CA IX in various physiological processes. However, one of the limitations of using 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid. One of the areas of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in cancer patients. Additionally, research is needed to explore the potential use of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in other diseases, such as inflammatory disorders and metabolic diseases. Finally, further studies are needed to improve the solubility and bioavailability of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid, which could increase its potential applications in various fields.
Conclusion:
In conclusion, 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid is a synthetic compound that has shown promising results in various scientific fields. It has been found to be a potent inhibitor of CA IX and has potential applications in the treatment of cancer, inflammatory disorders, and metabolic diseases. Further research is needed to determine the optimal dosage and treatment regimen for 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid and to explore its potential use in other diseases.
Métodos De Síntesis
The synthesis of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 1-aminocycloheptane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid as a white solid with a high yield.
Aplicaciones Científicas De Investigación
4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has shown promising results in the treatment of cancer, and several studies have shown that it can inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)10-7-9(8-17-10)18(15,16)12-5-3-1-2-4-6-12/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASLWSDVISGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylsulfonyl)thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)




![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
